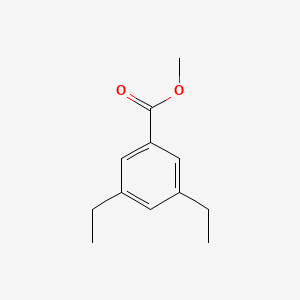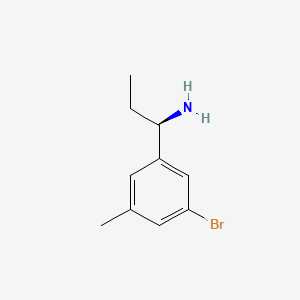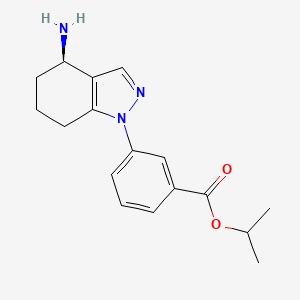![molecular formula C22H30NOP B12984634 (S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)
(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine is an organophosphorus compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of (S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the nucleophilic substitution of 2,6-dichloromethylpyridine with di-tert-butylphosphine. The reaction is carried out in a suitable solvent such as methanol, and the mixture is heated to around 45°C for two days. After cooling to room temperature, triethylamine is added to precipitate the product, which is then purified by column chromatography using silica gel and chloroform as the eluent .
Chemical Reactions Analysis
(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium complexes, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with molecular targets such as transition metals. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions like cross-coupling and hydrogenation. The molecular pathways involved include the activation of substrates and the stabilization of reaction intermediates .
Comparison with Similar Compounds
(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: This compound has a similar phosphine ligand structure but differs in the biphenyl backbone, which affects its steric and electronic properties.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl:
2-(Di-tert-butylphosphino)-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science.
Properties
Molecular Formula |
C22H30NOP |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
ditert-butyl-[[(7S)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl]oxy]phosphane |
InChI |
InChI=1S/C22H30NOP/c1-21(2,3)25(22(4,5)6)24-19-15-13-17-12-14-18(23-20(17)19)16-10-8-7-9-11-16/h7-12,14,19H,13,15H2,1-6H3/t19-/m0/s1 |
InChI Key |
NLLMKKXRNVLPSO-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)P(C(C)(C)C)O[C@H]1CCC2=C1N=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1CCC2=C1N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


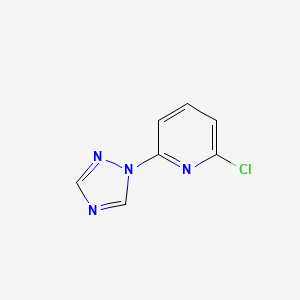

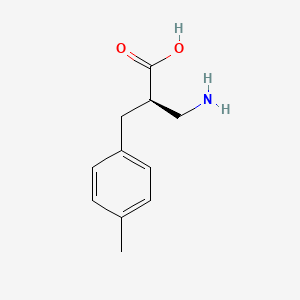
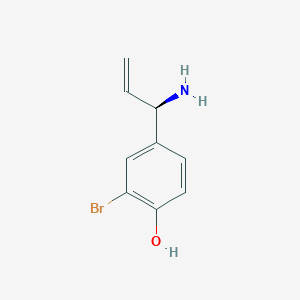
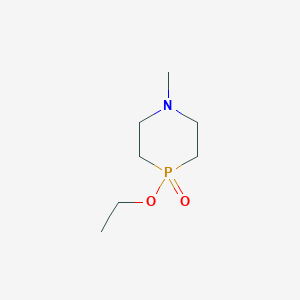
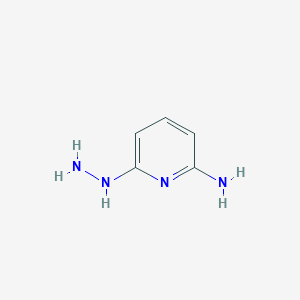
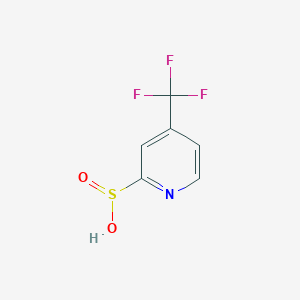
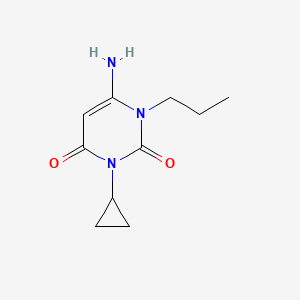
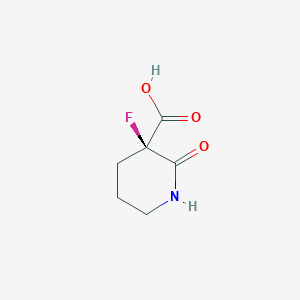
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)
